

methods for functionalizing the indole ring of 3-acetyloxindole

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Compound of Interest

Compound Name: 3-ACETYLOXINDOLE

CAS No.: 17266-70-5

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An Application Guide to the Strategic Functionalization of the **3-Acetyloxindole** Scaffold

Abstract

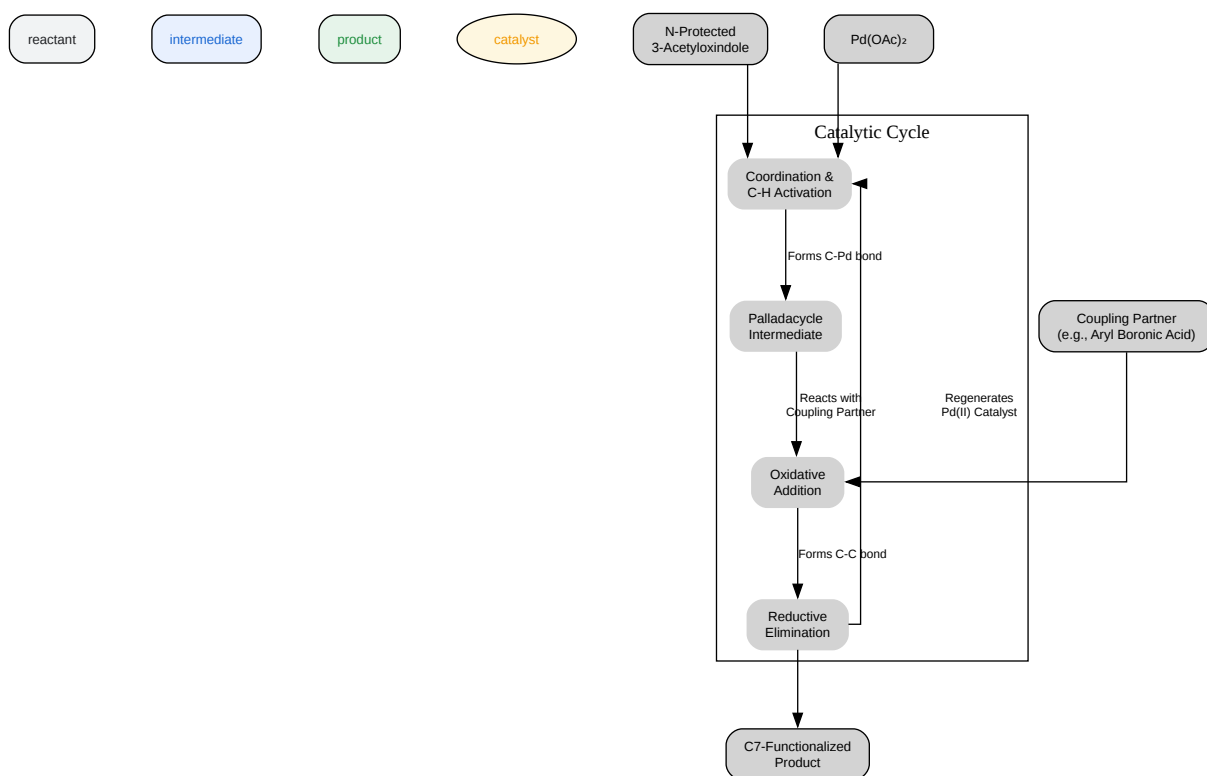
The **3-acetyloxindole** core represents a privileged scaffold in medicinal chemistry and drug discovery, frequently appearing in a variety of biologically active compounds.^{[1][2][3]} Its unique structural and electronic properties present both challenges and opportunities for synthetic modification. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and modern methodologies for the selective functionalization of the indole (benzenoid) ring of **3-acetyloxindole**. We delve into the mechanistic underpinnings of key synthetic strategies, including Electrophilic Aromatic Substitution, Transition-Metal-Catalyzed C-H Activation, and Cross-Coupling Reactions. Each section is supplemented with detailed, field-proven protocols, troubleshooting insights, and data presented for practical application in a laboratory setting.

Introduction: The 3-Acetyloxindole Scaffold

The oxindole framework, a bicyclic structure featuring a fused benzene and pyrrolidinone ring, is a cornerstone of numerous natural products and pharmaceutical agents.^{[3][4]} When

substituted at the C3-position with an acetyl group, the resulting **3-acetyloxindole** molecule gains a critical functional handle that influences the overall reactivity of the scaffold. The structure consists of a six-membered benzene ring fused to a five-membered pyrrole ring containing a carbonyl group at the C-2 position.^[4]

The primary challenge in modifying this molecule lies in the selective functionalization of the C4, C5, C6, and C7 positions on the benzenoid ring. The inherent electronic nature of the oxindole core—an electron-rich amide nitrogen ortho, para-directing and an electron-withdrawing amide carbonyl meta-directing—coupled with the deactivating effect of the C3-acetyl group, creates a complex electronic landscape. This guide will navigate these complexities to provide clear, actionable strategies for targeted modification.



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